Cas no 733-07-3 (dimesitylmethane)

Dimesitylmethane is an organic compound characterized by its sterically hindered structure, featuring two mesityl groups attached to a central methane carbon. This configuration imparts notable stability and resistance to oxidation, making it a valuable intermediate in organic synthesis and material science. Its bulky aromatic substituents contribute to low reactivity at the central carbon, enabling selective functionalization under controlled conditions. Dimesitylmethane is often utilized in ligand design for transition metal complexes, where its steric bulk enhances catalytic performance by preventing unwanted side reactions. Additionally, its rigid framework is advantageous in the development of advanced polymers and supramolecular architectures. The compound’s purity and consistent performance are critical for precision applications in research and industrial processes.
dimesitylmethane structure
dimesitylmethane structure
Product Name:dimesitylmethane
CAS No:733-07-3
MF:C19H24
MW:252.393865585327
CID:83023
PubChem ID:69771
Update Time:2025-05-19

dimesitylmethane Chemical and Physical Properties

Names and Identifiers

    • dimesitylmethane
    • Bis(2,4,6-trimethylphenyl)methane~2,2-Methylenedimesitylene
    • 1,1-Methylenebis-(2,4,6-trimethylbenzene)
    • 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene
    • 1,1'-Methylenebis(2,4,6-trimethylbenzene)
    • bis(2,4,6-trimethylphenyl)methane
    • bis(mesityl)methane
    • Dimesitylmethan
    • dimesityl-methane
    • NSC 97366
    • FT-0606157
    • DTXSID90223529
    • NSC-97366
    • AKOS004903550
    • Dimesitylmethane, 95%
    • NSC-121813
    • NSC121813
    • NSC 121813
    • EINECS 211-991-6
    • 2-(Mesitylmethyl)-1,3,5-trimethylbenzene #
    • NS00037498
    • 733-07-3
    • 2-(Mesitylmethyl)-1,3,5-trimethylbenzene
    • ZQYQPPLKPFBKLD-UHFFFAOYSA-N
    • Benzene, 1,1'-methylenebis[2,4,6-trimethyl-
    • NSC97366
    • Benzene,1'-methylenebis[2,4,6-trimethyl-
    • ALBB-035716
    • MDL: MFCD00014913
    • Inchi: 1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3
    • InChI Key: ZQYQPPLKPFBKLD-UHFFFAOYSA-N
    • SMILES: C(C1C(C)=CC(C)=CC=1C)C1C(C)=CC(C)=CC=1C
    • BRN: 2053472

Computed Properties

  • Exact Mass: 252.18800
  • Monoisotopic Mass: 252.187800766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: White solid
  • Density: 0.947
  • Melting Point: 132-135 °C(lit.)
  • Boiling Point: 370.7°C at 760 mmHg
  • Flash Point: 192.8°C
  • Refractive Index: 1.547
  • PSA: 0.00000
  • LogP: 5.12780
  • Solubility: Insoluble in water

dimesitylmethane Security Information

  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • Safety Term:S22;S24/25

dimesitylmethane Customs Data

  • Customs Data:

    Canadacustoms code:

    2902900090

    Summary:

    HS:2902900090.Other Cyclic hydrocarbons

dimesitylmethane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L01090-5g
Dimesitylmethane, 98+%
733-07-3 98+%
5g
¥204.00 2023-04-12
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L01090-25g
Dimesitylmethane, 98+%
733-07-3 98+%
25g
¥1235.00 2023-04-12

dimesitylmethane Related Literature

Additional information on dimesitylmethane

Introduction to Dimesitylmethane (CAS No. 733-07-3)

Dimesitylmethane, chemically known as CAS No. 733-07-3, is a significant compound in the field of organometallic chemistry and has found extensive applications in catalysis, material science, and pharmaceutical research. This organometallic species, characterized by its unique steric and electronic properties, has garnered considerable attention due to its role as a ligand and intermediate in various synthetic transformations.

The molecular structure of dimesitylmethane consists of two mesityl groups attached to a central carbon atom, which is further coordinated to transition metals. This structural motif imparts exceptional stability and rigidity to the compound, making it an ideal candidate for stabilizing reactive metal centers. The mesityl groups, derived from mesitylene (2,4,6-trimethylbenzene), contribute to the compound's high thermal stability and resistance to decomposition under harsh conditions.

In recent years, dimesitylmethane has been extensively studied for its applications in homogeneous catalysis. Its ability to form stable complexes with transition metals such as palladium, nickel, and ruthenium has led to the development of highly efficient catalysts for various organic transformations. For instance, dimesitylmethylpalladium complexes have been employed in cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, where they exhibit remarkable turnover numbers and selectivity.

One of the most notable applications of dimesitylmethane is in the synthesis of polymers and advanced materials. The compound's ability to act as a cross-linking agent and a stabilizer has made it valuable in the production of high-performance polymers with enhanced mechanical strength and thermal resistance. Researchers have also explored its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials, where its electron-donating properties contribute to improved device performance.

Recent advancements in pharmaceutical research have highlighted the potential of dimesitylmethane as a building block for drug discovery. Its unique steric environment allows for the precise modulation of molecular interactions, making it a useful scaffold for designing novel therapeutic agents. For example, dimesitylmethyl-substituted ligands have been incorporated into metal-organic frameworks (MOFs) designed for targeted drug delivery systems. These MOFs exhibit selective binding properties toward specific biological targets, enhancing the efficacy of drug treatments while minimizing side effects.

The synthesis of dimesitylmethane typically involves the reaction of mesitylene with Grignard reagents or other organometallic species under controlled conditions. The resulting dimesitylmethyl derivatives can then be further functionalized to produce a wide range of derivatives with tailored properties. Advances in synthetic methodologies have enabled the preparation of complex derivatives with precise structural control, expanding their utility in various fields.

The industrial production of CAS No. 733-07-3 is optimized for scalability while maintaining high purity standards. Manufacturers employ rigorous purification techniques such as distillation and crystallization to ensure that the final product meets the stringent requirements of research and industrial applications. Quality control measures are implemented at every stage of production to guarantee consistency and reliability.

The environmental impact of dimesitylmethane is another area of growing interest. Efforts are underway to develop sustainable synthetic routes that minimize waste generation and reduce energy consumption. Green chemistry principles are being applied to optimize processes, ensuring that the production of this valuable compound aligns with environmental stewardship goals.

In conclusion,Dimesitylmethane (CAS No. 733-07-3) remains a cornerstone in modern chemistry due to its versatility and broad applicability across multiple disciplines. Its role in catalysis, material science, and pharmaceuticals underscores its importance as a research tool and industrial chemical. As scientific understanding continues to evolve,dimesitylmethane will undoubtedly play an even more significant role in shaping future advancements.

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